4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c1-4-5(9)6-7(8)10-2-3-12(6)11-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGZPAARORHTIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Structural Information
- Molecular Formula : CHClIN
- SMILES : CC1=C2C(=NC=CN2N=C1)Cl
- InChI : InChI=1S/C7H6ClN3/c1-5-4-10-11-3-2-9-7(8)6(5)11/h2-4H,1H3
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 168.03230 | 128.9 |
| [M+Na]+ | 190.01424 | 145.0 |
| [M+NH₄]+ | 185.05884 | 138.2 |
| [M+K]+ | 205.98818 | 139.2 |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets such as enzymes and receptors. The halogen substituents (chlorine and iodine) may enhance the compound's lipophilicity and alter its binding affinity to target proteins.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant antimicrobial properties. A study conducted on similar compounds showed that they possess inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Antitumor Activity
Several studies have reported the antitumor potential of pyrazolo[1,5-a]pyrazine derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Neuroprotective Effects
Emerging evidence suggests that pyrazolo[1,5-a]pyrazines may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This activity is particularly relevant in the context of neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
In a comparative study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazolo[1,5-a]pyrazine and evaluated their antimicrobial activities against Staphylococcus aureus and Escherichia coli. The study found that the introduction of halogen atoms significantly enhanced antimicrobial potency.
Case Study 2: Antitumor Activity
A recent investigation published in Cancer Letters explored the effects of a pyrazolo[1,5-a]pyrazine derivative on human breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through mitochondrial pathways.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity |
|---|---|
| 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine | Moderate antimicrobial activity |
| 4-Bromo-3-methylpyrazolo[1,5-a]pyrazine | High antitumor activity |
| Pyrazolo[1,5-a]quinazoline | Strong neuroprotective effects |
Comparison with Similar Compounds
Triazolo[1,5-a]pyrazine Derivatives
Triazolo[1,5-a]pyrazines, such as 4-aryl- and 4-alkyl-substituted derivatives, are synthesized via one-pot cycloaddition reactions using ynones and amino azides . These compounds generally exhibit high yields (70–95%) for aryl and alkyl substituents (Table 2, Entries 1–11) . However, silyl-protected ynones (e.g., 1-phenyl-3-(triisopropylsilyl)prop-2-yn-1-one) show reduced reactivity, leading to trace yields . In contrast, 4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine likely requires halogenation steps, which may complicate synthesis compared to triazolo derivatives.
Imidazo[1,5-a]pyrazines
Imidazo[1,5-a]pyrazines, such as BMS-279700, are potent kinase inhibitors (e.g., Src-family kinase p56Lck) with anti-inflammatory activity . These compounds typically require multistep syntheses involving pyrazine ring closure or imidazole annulation, limiting structural diversity . In comparison, pyrazolo[1,5-a]pyrazines like the target compound may offer synthetic flexibility due to the compatibility of halogen substituents with cross-coupling reactions. The iodo group in this compound could enable further functionalization, a feature less explored in imidazo analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
